molecular formula C20H14N2O7 B11058631 6-methoxy-9-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one

6-methoxy-9-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one

Cat. No.: B11058631
M. Wt: 394.3 g/mol
InChI Key: GWUKOOAQIRLNGM-UHFFFAOYSA-N
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Description

6-methoxy-9-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a furoquinoline core and various functional groups such as methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-9-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the furoquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxy group: This step may involve methylation using reagents such as methyl iodide in the presence of a base.

    Incorporation of the nitro group: Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

    Formation of the benzodioxin ring: This step may involve the reaction of a suitable dihydroxy compound with a dihalide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-9-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-9-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the nitro and methoxy groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde: Similar in structure but lacks the furoquinoline core and nitro group.

    6-hydroxy-2,3-dihydro-1H-xanthene-4-carbaldehyde: Similar in structure but has a hydroxy group instead of a methoxy group.

    8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]: Contains a methoxy and nitro group but has a different core structure.

Uniqueness

6-methoxy-9-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one is unique due to its combination of a furoquinoline core with methoxy and nitro groups, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H14N2O7

Molecular Weight

394.3 g/mol

IUPAC Name

6-methoxy-9-(5-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C20H14N2O7/c1-26-11-2-3-12-13(8-11)21-14-9-29-20(23)18(14)17(12)10-6-15(22(24)25)19-16(7-10)27-4-5-28-19/h2-3,6-8H,4-5,9H2,1H3

InChI Key

GWUKOOAQIRLNGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C(=N2)COC3=O)C4=CC(=C5C(=C4)OCCO5)[N+](=O)[O-]

Origin of Product

United States

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